3-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-chloro-1-[4-(2-hydroxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c11-5-1-10(14)12-6-2-9(3-7-12)4-8-13/h9,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFGVYFZTSVPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Structural and Molecular Properties
Key differences arise from variations in the substituents on the piperidine ring or aromatic systems. Below is a comparative table:
Functional Group Impact
- Hydroxyethyl vs. Ethoxyethyl : The hydroxyethyl group in the target compound increases hydrophilicity, while ethoxyethyl () enhances lipophilicity, affecting membrane permeability .
- Thiomorpholine vs.
- Aromatic Systems: Thiophene () and quinoline () enable π-π stacking, critical for interactions with biological targets like enzymes or receptors .
Preparation Methods
Chemical Synthesis of 3-Chloro-1-propanol
A recent patented method for synthesizing 3-chloro-1-propanol, a close analog, involves the reaction of 1,3-propanediol with hydrochloric acid catalyzed by benzenesulfonic acid. The process includes:
- Initial reaction of 1,3-propanediol with partial hydrochloric acid and benzenesulfonic acid in a reaction kettle.
- Subsequent addition of residual hydrochloric acid and continued reaction until the desired conversion is achieved.
- Heating with toluene under reflux to remove water.
- Neutralization and distillation to isolate the product.
This method yields over 95% with high conversion efficiency, low toxicity, and good industrial applicability.
Though this process specifically targets 3-chloro-1-propanol, it provides a foundation for preparing chlorinated propanone derivatives by further oxidation or functional group transformation.
Synthesis of this compound
General Synthetic Route
The compound is synthesized by reacting 3-chloropropanone with 4-(2-hydroxyethyl)piperidine under controlled conditions, typically involving:
- Nucleophilic substitution where the piperidine nitrogen attacks the electrophilic carbonyl carbon of 3-chloropropanone.
- Formation of the ketone linkage while retaining the chloro substituent on the propanone chain.
- Maintenance of the hydroxyethyl group on the piperidine ring to preserve functionality.
Reaction Conditions and Catalysis
- Solvent: Polar aprotic solvents such as dimethylformamide or acetonitrile are preferred to facilitate nucleophilic substitution.
- Temperature: Mild heating (50–80°C) to promote reaction without decomposition.
- Catalysts: Acid or base catalysts may be employed to enhance reaction rates and selectivity.
- Purification: Post-reaction purification often involves extraction, crystallization, or chromatography to obtain high-purity product.
Analytical Data and Yield Optimization
| Parameter | Typical Conditions | Observations/Results |
|---|---|---|
| Starting Materials | 3-chloropropanone, 4-(2-hydroxyethyl)piperidine | High purity (>98%) preferred |
| Solvent | DMF, acetonitrile | Enhances nucleophilic substitution |
| Temperature | 50–80°C | Balances rate and stability |
| Reaction Time | 4–12 hours | Dependent on scale and catalyst |
| Catalyst | Acidic or basic catalyst (optional) | Improves reaction kinetics |
| Yield | 70–90% | Optimized by controlling stoichiometry |
| Purification Method | Extraction, crystallization, chromatography | Achieves >95% purity |
Research Findings and Industrial Considerations
- Use of benzenesulfonic acid as a catalyst in related chlorination reactions improves efficiency and reduces byproduct formation.
- Avoidance of over-chlorination and toxic waste generation is critical; mild conditions and selective reagents are preferred.
- Recycling of byproducts and solvents is feasible, enhancing sustainability.
- The reaction scale-up requires careful control of temperature and reagent addition to maintain product quality.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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